4-Pyridyl glyoxylic acid

Vue d'ensemble

Description

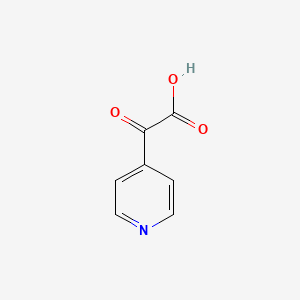

4-Pyridyl glyoxylic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Heterocyclic Compound Formation

4-Pyridyl glyoxylic acid participates in cyclocondensation reactions to form nitrogen-containing heterocycles. For example:

-

With urea : Forms pyridyl-substituted hydantoins via nucleophilic attack of urea’s amino group on the carbonyl carbon, followed by cyclization .

-

With 1,2-diaminobenzene : Produces quinoxaline derivatives through a two-step mechanism involving Schiff base formation and subsequent oxidative aromatization .

Reaction Conditions :

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Urea | Pyridyl hydantoin | H<sub>2</sub>SO<sub>4</sub> | 72–85 |

| 1,2-Diaminobenzene | Quinoxaline derivative | FeCl<sub>3</sub> | 68–78 |

Nucleophilic Additions and Aza-Cannizzaro Reactions

In ammonium-rich buffers (pH 7–10), this compound undergoes an aza-Cannizzaro reaction, forming pyridyl glycine and oxamic acid via hydride transfer :

Key Observations :

-

Glycine yield increases with pH (11% at pH 7 vs. 15% at pH 10) .

-

Deuterium labeling confirms both α-hydrogens in glycine originate from glyoxylic acid .

Electrophilic Aromatic Substitution

The glyoxylate group acts as an electrophile in reactions with electron-rich aromatics:

-

With guaiacol : Forms 4-pyridyl-4-hydroxymandelic acid, a precursor to vanillin analogs .

-

With phenol : Generates 4-pyridyl-4-hydroxyphenylacetic acid, a key intermediate in β-blocker synthesis .

Reactivity Trends :

| Aromatic Substrate | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Guaiacol | 4-Pyridyl-4-hydroxymandelic acid | 6 | 65 |

| Phenol | 4-Pyridyl-4-hydroxyphenylacetic acid | 8 | 58 |

Petasis Reactions

In four-component Petasis reactions, this compound reacts with boronic acids and amines to form N-phosphonomethyl-α-amino acids :

Antimicrobial Activity of Derivatives

Amide derivatives of this compound show potent antimycobacterial activity, particularly against Mycobacterium tuberculosis :

| Compound | Structure | MIC (μM) vs Mtb | MIC (μM) vs MDR-Mtb |

|---|---|---|---|

| 3q | Biphenylamide derivative | ≤0.25 | 8 |

| 3l | 4-Phenoxyaniline derivative | 0.5 | 16 |

Mechanism : Enhanced membrane permeability due to the pyridyl group and dual-action inhibition of cell wall synthesis .

Spectrophotometric Detection

A modified Hopkins-Cole reaction enables quantification of this compound using tryptophan and Fe<sup>3+</sup> :

Reaction Pathway :

Propriétés

Formule moléculaire |

C7H5NO3 |

|---|---|

Poids moléculaire |

151.12 g/mol |

Nom IUPAC |

2-oxo-2-pyridin-4-ylacetic acid |

InChI |

InChI=1S/C7H5NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h1-4H,(H,10,11) |

Clé InChI |

FFHDNMFEVBACKP-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1C(=O)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.